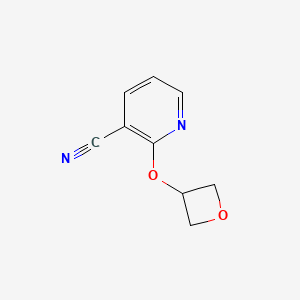

2-(Oxetan-3-yloxy)pyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxetan-3-yloxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-4-7-2-1-3-11-9(7)13-8-5-12-6-8/h1-3,8H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMXVAHCBKTEEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=CC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Context and Significance of 2 Oxetan 3 Yloxy Pyridine 3 Carbonitrile

Structural Design Principles and Rationale

The design of 2-(Oxetan-3-yloxy)pyridine-3-carbonitrile is a strategic endeavor to create a molecule with enhanced physicochemical and pharmacological properties. Each component of its structure is chosen for a specific purpose.

Pyridine (B92270) Core : The pyridine ring acts as a foundational scaffold. It is a six-membered heterocycle similar to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. mdma.chwikipedia.org This nitrogen atom can form hydrogen bonds and influences the molecule's solubility and binding interactions with biological targets. researchgate.net

Nitrile Group (-CN) : The carbonitrile moiety is a versatile functional group that can participate in various chemical transformations. Its inclusion can also modulate the electronic properties of the pyridine ring and serve as a key interaction point with enzymes or receptors. The reactivity of aromatic nitrile-substituted heterocycles can be a critical factor in their biological activity. researchgate.net

Oxetane (B1205548) Ring : The incorporation of the oxetane ring is a modern strategy in medicinal chemistry to improve a compound's properties. nih.govresearchgate.net Oxetanes are four-membered cyclic ethers that are polar, have a low molecular weight, and possess a distinct three-dimensional structure. nih.gov They are often used as bioisosteres—substitutes for other chemical groups like carbonyls or gem-dimethyl groups—to fine-tune a molecule's characteristics. nih.govresearchgate.net The oxetane moiety in this compound is intended to enhance metabolic stability and aqueous solubility, properties that are crucial for the development of therapeutic agents. nih.gov

The table below summarizes the key attributes imparted by the oxetane moiety.

| Property | Influence of Oxetane Ring | Rationale in Drug Design |

| Solubility | Increases aqueous solubility due to its polarity and ability to act as a hydrogen bond acceptor. nih.govresearchgate.net | Improved solubility enhances bioavailability and formulation options. |

| Metabolic Stability | Can block sites of metabolic oxidation, leading to a longer half-life in the body. nih.gov | Increased stability means the compound remains active for longer. |

| Lipophilicity (LogD) | Reduces lipophilicity compared to carbocyclic analogs like cyclobutane (B1203170) or bulky groups like gem-dimethyl. nih.govresearchgate.net | Optimizing lipophilicity is key for absorption, distribution, metabolism, and excretion (ADME) properties. |

| Molecular Conformation | The rigid, three-dimensional structure introduces conformational constraints. nih.gov | This can lead to higher target selectivity and potency by locking the molecule into a bioactive shape. |

| pKa | The ring's electron-withdrawing effect can lower the pKa of nearby basic functional groups. nih.gov | Modifying pKa can alter a compound's ionization state, affecting its absorption and target binding. |

Strategic Importance in Pyridine and Oxetane Chemistry Research

The compound holds strategic value in advancing both pyridine and oxetane chemistry.

For pyridine chemistry , this compound is a prime example of a substituted pyridine that serves as an intermediate for creating diverse chemical libraries. researchgate.net The presence of the ether linkage and the nitrile group provides handles for further functionalization through reactions like nucleophilic substitutions and cycloadditions, allowing chemists to systematically modify the structure to explore structure-activity relationships.

In the realm of oxetane chemistry , this molecule showcases the successful integration of the strained four-membered ring into a heterocyclic aromatic system. nih.gov Research into compounds like this helps expand the synthetic toolbox for creating oxetane-containing molecules. nih.gov Given that oxetanes are still considered an underexplored motif in drug discovery, the synthesis and study of such compounds provide valuable data on how the oxetane ring influences the properties of larger, more complex structures. nih.govresearchgate.net

The table below offers a comparison of the oxetane ring with other common cyclic substituents used in medicinal chemistry.

| Substituent | Key Features | Common Application |

| Oxetane | Small, polar, 3D, metabolically robust. nih.gov | Isostere for carbonyl/gem-dimethyl groups; improves solubility and metabolic stability. nih.govresearchgate.net |

| Cyclopentane | Non-polar, bulky, conformationally flexible. | Increases lipophilicity and can fill hydrophobic pockets. |

| Tetrahydropyran | Larger, polar cyclic ether, conformationally flexible. | Often used to increase solubility, but with a higher molecular weight penalty than oxetane. |

| Morpholine | Contains both ether and secondary amine, highly polar. | Commonly used to significantly increase aqueous solubility. researchgate.net |

Interdisciplinary Research Relevance in Synthetic Methodology and Theoretical Chemistry

The study of this compound is not confined to a single discipline but spans synthetic and theoretical chemistry.

From a synthetic methodology perspective, the preparation of this compound presents interesting challenges and opportunities. A common synthetic route involves the nucleophilic substitution reaction between a 2-hydroxy-pyridine-3-carbonitrile precursor and an activated oxetane, such as oxetan-3-yl tosylate, in the presence of a base. A significant challenge in this synthesis is the stability of the oxetane ring, which is susceptible to ring-opening under harsh acidic or thermal conditions. To overcome this, chemists have explored methods like microwave-assisted synthesis to shorten reaction times and improve yields.

In theoretical chemistry , computational methods like Density Functional Theory (DFT) are employed to predict and understand the molecule's properties. researchgate.netnih.gov These theoretical studies can calculate various parameters to provide insights into the molecule's behavior. researchgate.net For instance, calculations can determine the molecule's geometry, dipole moment, and the distribution of electron density, which are crucial for understanding its reactivity and potential for intermolecular interactions. wikipedia.org Theoretical models can also investigate the molecule's vibrational spectra and thermal stability before it is even synthesized in a lab. researchgate.netnih.gov

The following table lists key parameters that can be investigated through theoretical chemistry.

| Theoretical Parameter | Significance |

| Molecular Geometry | Predicts bond lengths, bond angles, and the overall 3D shape of the molecule. |

| Heat of Formation (HOF) | Indicates the thermodynamic stability of the compound. researchgate.net |

| Dipole Moment | Quantifies the molecule's overall polarity, influencing its solubility and intermolecular forces. wikipedia.org |

| Bond Dissociation Energy (BDE) | Helps to predict the thermal stability by identifying the weakest bond in the molecule. researchgate.net |

| Vibrational Frequencies | Correlates with infrared spectroscopy data to confirm the structure and bonding. nih.gov |

Synthetic Methodologies for 2 Oxetan 3 Yloxy Pyridine 3 Carbonitrile

Retrosynthetic Analysis and Key Disconnections for the Oxetane-Pyridine System

A retrosynthetic analysis of 2-(Oxetan-3-yloxy)pyridine-3-carbonitrile identifies the most logical disconnection at the ether bond between the pyridine (B92270) ring and the oxetane (B1205548) moiety (C-O bond). This bond can be formed via a nucleophilic attack from the oxygen of an oxetane precursor onto an electrophilic pyridine ring.

This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection via a nucleophilic aromatic substitution (SNAr) mechanism. This approach disconnects the target molecule into a 2-halopyridine-3-carbonitrile (electrophile) and oxetan-3-ol (B104164) (nucleophile). The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitrile (-CN) group.

Pathway B: Disconnection based on other etherification methods, such as the Mitsunobu reaction. This route disconnects the molecule into 2-hydroxypyridine-3-carbonitrile and oxetan-3-ol, which are coupled using specific reagents.

Both pathways rely on strategically chosen precursors that are either commercially available or readily synthesized.

Precursor Chemistry and Strategic Starting Material Selection

The success of the synthesis hinges on the selection of appropriate starting materials.

Pyridine Precursors:

2-Halopyridine-3-carbonitriles: For the SNAr approach, 2-fluoro- or 2-chloropyridine-3-carbonitrile are ideal starting materials. The fluorine atom is a particularly effective leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and activates the ring for nucleophilic attack. sci-hub.seresearchgate.net The nitrile group at the 3-position is crucial as it provides the necessary electron-withdrawing character to facilitate the substitution at the 2-position. acs.org

2-Hydroxypyridine-3-carbonitrile: This precursor is selected for etherification reactions like the Mitsunobu reaction. It provides the nucleophilic oxygen required for coupling with an activated oxetane derivative.

Oxetane Precursor:

Oxetan-3-ol: This is the most common and direct precursor for introducing the oxetan-3-yloxy moiety. It is a commercially available, strained cyclic alcohol whose synthesis has been well-documented. researchgate.netresearchgate.net Its hydroxyl group can act as a nucleophile, either directly or after deprotonation to form an alkoxide.

Direct Synthesis Approaches to this compound

Direct synthesis focuses on the efficient formation of the central C-O ether bond.

The most prevalent method for synthesizing this compound is the SNAr reaction. This strategy involves the reaction of a 2-halopyridine-3-carbonitrile with oxetan-3-ol in the presence of a base.

A typical procedure involves combining 2-fluoro-3-cyanopyridine with oxetan-3-ol and a strong base, such as cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction. The base deprotonates the hydroxyl group of oxetan-3-ol to form the more potent nucleophile, oxetan-3-oxide, which then attacks the electron-deficient C2 position of the pyridine ring, displacing the halide ion to form the desired ether. The reactivity order for the leaving group in such SNAr reactions is typically F > Cl > Br > I. sci-hub.se

An alternative to the SNAr approach is the Mitsunobu reaction, which allows for the coupling of 2-hydroxypyridine-3-carbonitrile with oxetan-3-ol. This reaction proceeds under milder, neutral conditions. It typically employs a combination of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) in a solvent like tetrahydrofuran (B95107) (THF). The reagents activate the hydroxyl group of oxetan-3-ol, facilitating its displacement by the nucleophilic oxygen of the 2-hydroxypyridine. While effective, this method generates stoichiometric amounts of byproducts (diethyl hydrazodicarboxylate and triphenylphosphine oxide), which can complicate purification.

Below is an interactive table comparing the two primary etherification methods.

| Feature | SNAr Approach | Mitsunobu Reaction |

| Pyridine Precursor | 2-Fluoro-3-cyanopyridine | 2-Hydroxypyridine-3-carbonitrile |

| Oxetane Precursor | Oxetan-3-ol | Oxetan-3-ol |

| Key Reagents | Cesium Carbonate (Cs₂CO₃) | DEAD, PPh₃ |

| Solvent | DMF | THF |

| Temperature | 120°C | 25°C |

| Typical Yield | 68-75% | 65-72% |

Data sourced from synthesis reports.

Optimization of the SNAr synthesis focuses on several key parameters:

Base: Strong, non-nucleophilic bases are preferred. Cesium carbonate is often effective due to its high solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the alkoxide. Other bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) can also be used.

Solvent: Polar aprotic solvents such as DMF, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) are ideal as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free and reactive. sci-hub.se

Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, though excessively high temperatures can lead to side reactions or decomposition. Reaction times can range from 8 to 16 hours.

Leaving Group: As previously noted, fluoride (B91410) is the superior leaving group for this SNAr reaction, leading to faster reaction rates and often higher yields compared to chloride. researchgate.net

No specific catalysts are typically required for this SNAr reaction, as the electron-withdrawing nitrile group sufficiently activates the pyridine ring.

Green Chemistry Principles in Synthesis Optimization

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. rasayanjournal.co.in Key areas for optimization include:

Solvent Selection: Traditional polar aprotic solvents like DMF and NMP are effective but pose environmental and health concerns. Exploring greener alternatives, such as anisole, cyclopentyl methyl ether (CPME), or ionic liquids, could be a significant improvement. biosynce.com

Energy Efficiency: The SNAr reaction often requires prolonged heating, consuming significant energy. Microwave-assisted synthesis is a proven technique for dramatically reducing reaction times (from hours to minutes) and energy consumption in the synthesis of pyridine derivatives. sci-hub.senih.gov This method can also lead to cleaner reactions and higher yields.

Atom Economy: The SNAr pathway generally has better atom economy than the Mitsunobu reaction. The latter generates stoichiometric amounts of phosphine (B1218219) oxide and reduced azodicarboxylate waste, which are not incorporated into the final product. Optimizing the SNAr reaction to achieve near-quantitative yields further improves its atom economy.

Catalysis: While the uncatalyzed SNAr reaction is efficient, exploring the use of phase-transfer catalysts could potentially allow the reaction to proceed under milder conditions (lower temperatures) or with less hazardous bases and solvents, further enhancing the green profile of the synthesis.

By focusing on these principles, the synthesis can be made more sustainable, cost-effective, and environmentally benign. researchgate.net

Solvent Selection and Minimization Strategies

The choice of solvent is critical in the synthesis of pyridine derivatives, particularly in SNAr reactions. Traditionally, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are employed to facilitate the dissolution of reactants and stabilize the charged intermediates. sci-hub.se However, growing environmental concerns have prompted a shift towards greener alternatives.

Strategies for sustainable solvent use in analogous syntheses include:

Use of Greener Solvents: Research has explored the use of more environmentally benign solvents. Water, for instance, has been successfully used as a solvent for SNAr reactions on heteroaryl chlorides, sometimes leading to cleaner reaction profiles. nih.gov Polyethylene glycol (PEG-400) has also emerged as a non-toxic, biodegradable, and effective medium for nucleophilic aromatic substitutions on nitrogen-containing heterocycles, often enabling rapid reactions at elevated temperatures. nih.gov Other solvents with better safety and environmental profiles, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are considered favorable replacements for traditional ethers like THF. acsgcipr.org

Solvent Minimization and Solvent-Free Reactions: Microwave-assisted synthesis can enable solvent-free conditions, providing an eco-friendly alternative that reduces waste and simplifies product purification. organic-chemistry.org This approach aligns with the principles of green chemistry by minimizing the use of hazardous substances.

Below is a table comparing conventional and greener solvents for SNAr-type reactions.

| Solvent Type | Example | Key Properties | Sustainability Considerations |

| Conventional Polar Aprotic | DMSO, DMF | High boiling point, excellent solvating power for polar and ionic species. | Often derived from petrochemical sources, can be difficult to remove, and may have toxicity concerns. acsgcipr.org |

| Greener Polar Aprotic | Cyrene™ | Bio-based, biodegradable. | Can be unstable in the presence of strong bases, potentially limiting its application in some SNAr reactions. acsgcipr.org |

| Ethers | THF, Dioxane | Good solvating properties for a range of organic compounds. | THF has a poor life-cycle assessment; Dioxane is a suspected carcinogen. acsgcipr.org |

| Greener Ethers | 2-MeTHF | Bio-renewable origin, better life-cycle assessment than THF. acsgcipr.org | Higher cost can be a factor. |

| Alcohols | Isopropanol, t-Butanol | Can serve as solvents, but less hindered alcohols may act as competing nucleophiles. acsgcipr.org | Generally have better environmental profiles than polar aprotic solvents. |

| Aqueous/Benign | Water, PEG-400 | Non-toxic, inexpensive, and environmentally safe. nih.govnih.gov | May require elevated temperatures or additives to ensure reactant solubility. nih.govrsc.org |

Energy Efficiency and Sustainable Reaction Conditions

Improving energy efficiency is a cornerstone of green chemistry, aiming to reduce both environmental impact and operational costs. Microwave-assisted synthesis has become a prominent technique for accelerating organic reactions, including the synthesis of various pyridine derivatives. mdpi.comeurekaselect.comroyalsocietypublishing.org

Microwave irradiation offers several advantages over conventional heating:

Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and significantly reduced reaction times, often from hours to minutes. nih.govorganic-chemistry.org

Improved Yields: The high efficiency of energy transfer can lead to higher product yields and fewer side reactions. organic-chemistry.orgresearchgate.net

Energy Efficiency: By focusing energy directly on the reactants and solvent, microwave synthesis is often more energy-efficient than conventional methods that heat the entire reaction vessel. researchgate.net

In the context of pyridine synthesis, microwave-assisted methods have been shown to facilitate one-pot reactions that combine multiple steps, such as Michael additions and cyclodehydrations, into a single, efficient process. organic-chemistry.orgresearchgate.net This approach not only saves energy but also reduces waste by eliminating the need to isolate intermediates.

Stereochemical Control and Diastereoselectivity in Analogous Synthetic Routes

While this compound itself is achiral, the principles of stereocontrol are highly relevant for the synthesis of its chiral analogs, which may possess different biological activities. Stereochemical control can be introduced either in the synthesis of the oxetane ring or during its coupling to the pyridine scaffold.

Synthesis of Chiral Oxetanes:

Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a primary method for forming oxetane rings. mdpi.combohrium.com Achieving enantioselectivity in this reaction has been a significant challenge. However, recent advancements have demonstrated that chiral photocatalysts, such as specific iridium complexes, can facilitate highly enantioselective Paternò-Büchi reactions. acs.org The control of relative and absolute configuration is a complex task, as it can lead to multiple new stereogenic centers. researchgate.net

Williamson Ether Synthesis: An intramolecular Williamson etherification starting from a chiral 1,3-diol derivative is a common and reliable method for creating chiral oxetanes. acs.org The stereochemistry of the starting material directly translates to the product.

Biocatalysis: Enzymes, such as engineered halohydrin dehalogenases, offer a powerful platform for the enantioselective formation of chiral oxetanes from prochiral substrates, yielding products with excellent enantiomeric excess. researchgate.net

Diastereoselective Reactions:

In syntheses of more complex pyridine-containing systems, such as tetrahydropyridines, diastereoselectivity can be achieved through nucleophilic additions to activated pyridine derivatives. mdpi.com The use of specific catalysts and reaction conditions allows for high control over the formation of specific diastereomers. mdpi.com For instance, enantioenriched alcohols can be used to diastereoselectively form oxetanes via displacement reactions. illinois.edu

Reaction Mechanism Elucidation in Key Synthetic Steps

The key step in the formation of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This mechanism is distinct from SN1 or SN2 reactions and proceeds via a two-step addition-elimination pathway. wikipedia.orgbyjus.comlibretexts.org

The SNAr Mechanism:

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile (the alkoxide of oxetan-3-ol) on the electron-deficient carbon atom of the pyridine ring that bears the leaving group (e.g., a halogen). libretexts.orgpearson.com This step is typically the rate-determining step because it involves the temporary disruption of the ring's aromaticity. wikipedia.orgmasterorganicchemistry.com The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgpearson.com

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and is stabilized by electron-withdrawing groups. In the case of a 2-halopyridine-3-carbonitrile, both the pyridine nitrogen atom and the nitrile group at the para-position effectively stabilize the negative charge through resonance. youtube.commasterorganicchemistry.com This stabilization is crucial for the reaction to proceed.

Elimination of the Leaving Group: In the final, rapid step, the leaving group (e.g., chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product. wikipedia.orgpearson.com

Recent computational and experimental studies have suggested that in some cases, particularly where the stabilization from electron-withdrawing groups is not strong, the SNAr reaction may proceed through a concerted mechanism where the Meisenheimer complex represents a transition state rather than a true intermediate. researchgate.netscilit.com However, for highly activated systems like the one , the stepwise mechanism is the generally accepted model. nih.gov

Reactivity and Chemical Transformations of 2 Oxetan 3 Yloxy Pyridine 3 Carbonitrile

Reactivity of the Oxetane (B1205548) Ring Moiety

The four-membered oxetane ring is characterized by significant ring strain, estimated at approximately 27 kcal/mol. This inherent strain is a primary driver for its reactivity, making it susceptible to ring-opening reactions that relieve this energetic penalty.

The polarized carbon-oxygen bonds and inherent ring strain of the oxetane ring facilitate its cleavage under various conditions. beilstein-journals.org These reactions are often initiated by Lewis or Brønsted acids, which activate the oxetane oxygen, making the ring more susceptible to nucleophilic attack. beilstein-journals.orgresearchgate.net

Nucleophilic Ring-Opening: Under acidic conditions, the oxetane oxygen is protonated, followed by attack from a nucleophile at one of the ring carbons. For 2-(Oxetan-3-yloxy)pyridine-3-carbonitrile, this can lead to the formation of functionalized 1,3-diols. For instance, acid-catalyzed methanolysis can proceed via a carbocation intermediate to yield racemic products.

Electrophilic Ring-Opening: Strong electrophiles can also initiate ring-opening. While specific studies on this compound are limited, the general reactivity of oxetanes suggests that interaction with electrophiles would lead to the formation of cationic intermediates that can be trapped by nucleophiles. chemrxiv.org

Radical Pathways: Radical-mediated ring-opening of oxetanes is less common but can occur under specific photolytic or radical-initiating conditions. These reactions would involve homolytic cleavage of a C-O or C-C bond within the oxetane ring, leading to radical intermediates that can participate in further transformations.

The relief of approximately 27 kcal/mol of ring strain makes ring-opening reactions of the oxetane moiety highly exothermic (ΔH ≈ −45 kJ/mol), providing a strong thermodynamic driving force for such transformations. This principle is exploited in various synthetic applications. nih.govnih.govresearchgate.net For example, strain-release can drive rearrangements and intramolecular cyclizations if appropriate functional groups are present elsewhere in the molecule. Modifications on the carbon alpha to the oxetane oxygen can increase strain and open up reaction pathways not available to simpler oxetanes. nih.gov

While the saturated oxetane ring itself does not typically participate as a π-system in conventional cycloaddition reactions, its steric and electronic properties can influence cycloadditions occurring at other parts of the molecule. The three-dimensional structure of the oxetane group can exert steric guidance, directing the regioselectivity of reactions on the pyridine (B92270) ring, for instance by favoring specific transition states. There is limited direct evidence of the oxetane ring in this specific molecule participating in cycloaddition reactions.

Reactivity of the Pyridine Core

The pyridine ring in this compound is electronically modified by two substituents: the electron-donating oxetanyloxy group at the 2-position and the strongly electron-withdrawing nitrile group at the 3-position. This substitution pattern significantly influences its susceptibility to both electrophilic and nucleophilic attack.

Pyridine itself is generally unreactive toward electrophilic aromatic substitution (SEAr) compared to benzene (B151609). wikipedia.orgutexas.edu The ring nitrogen is electronegative and can be protonated or coordinate to Lewis acids under typical SEAr conditions, further deactivating the ring. wikipedia.org

In this compound, the 2-oxeylanyloxy group is an activating, ortho-, para-directing group, while the 3-carbonitrile is a deactivating, meta-directing group. The combined effect makes predicting the exact regioselectivity complex. However, direct electrophilic substitution on the pyridine ring of this compound is expected to be challenging and may require harsh conditions. utexas.edursc.org If a reaction were to occur, the likely positions for substitution would be C-4 or C-6, influenced by the directing effects of the existing substituents.

The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the ring for nucleophilic attack. Specifically, the nitrile group at the C-3 position enhances the electrophilicity of the C-2 and C-4 positions, making them susceptible to attack by nucleophiles.

Studies have shown that nucleophilic attack can occur at the C-2 position, displacing the oxetanyloxy group, or via addition to the ring. For example, reactions with strong nucleophiles like Grignard reagents have been reported to result in substitution at the C-2 position.

Quaternization: The nitrogen atom of the pyridine ring retains its basic and nucleophilic character and can be alkylated by electrophiles, such as alkyl halides, to form pyridinium (B92312) salts. nih.govosti.gov This quaternization reaction is a common transformation for pyridine derivatives. The reaction rate can be influenced by the steric hindrance of the substituents on the pyridine ring and the nature of the alkylating agent. nih.gov

Interactive Data Table: Representative Reactions

Below is a summary of known or predicted reactions for this compound, based on available data and general chemical principles.

| Reaction Type | Target Site | Reagents/Conditions | Product Type | Yield |

| Nucleophilic Substitution | Pyridine C-2 | Grignard Reagents, THF, -78°C | 2-Substituted Pyridine Derivatives | 52-67% |

| Nitrile Hydrolysis | Nitrile Group | H₂O₂, NaOH, H₂O/EtOH, 60°C | Pyridine-3-carboxamide | 88% |

| Williamson-type Alkylation | Oxetane Oxygen | Alkyl halides, K₂CO₃, DMF, 80°C | Alkyl-oxetane Derivatives | 65-78% |

| Quaternization | Pyridine Nitrogen | Alkyl Halides | N-Alkyl Pyridinium Salts | Predicted |

| Electrophilic Substitution | Pyridine C-4/C-6 | Nitrating/Sulfonating Agents | Substituted Pyridine Derivatives | Predicted |

Metal Coordination Chemistry and Ligand Development Potential

The structure of this compound presents multiple potential coordination sites, making it an interesting candidate for ligand development in coordination chemistry and the synthesis of metal-organic frameworks (MOFs). The primary coordination site is the lone pair of electrons on the pyridine nitrogen atom, a characteristic feature exploited in a vast range of transition metal-pyridine complexes.

This compound can function as a monodentate ligand, binding to a metal center exclusively through the pyridine nitrogen. However, the presence of the nitrile nitrogen and the ether oxygen of the oxetane ring offers the potential for chelation, allowing it to act as a bidentate or even a tridentate ligand under appropriate conditions. This multidentate capability is highly valuable for creating stable metal complexes and directing the assembly of complex supramolecular structures.

Studies on the closely related ligand, pyridine-3-carbonitrile (B1148548) (3-cyanopyridine), demonstrate its ability to form stable complexes with transition metals. For instance, the reaction of iron(II) thiocyanate (B1210189) with 3-cyanopyridine (B1664610) yields octahedral complexes where the metal center is coordinated by the pyridine nitrogen. nih.gov Two distinct complexes have been characterized: one featuring four 3-cyanopyridine ligands and another incorporating two 3-cyanopyridine ligands alongside two water molecules. nih.gov This suggests that this compound could form similar coordination compounds, with the oxetane group potentially influencing solubility, crystal packing, and the stability of the resulting complexes. The metals in such MOF structures can act as Lewis acids, providing catalytic sites for organic transformations. wikipedia.org

| Metal Center | Co-Ligands | Complex Formula | Geometry | Reference |

| Iron(II) | Thiocyanate (NCS⁻) | [Fe(NCS)₂(C₆H₄N₂)₄] | Octahedral | nih.gov |

| Iron(II) | Thiocyanate (NCS⁻), Water (H₂O) | [Fe(NCS)₂(C₆H₄N₂)₂(H₂O)₂] | Octahedral | nih.gov |

This table presents characterized complexes of the analogous ligand pyridine-3-carbonitrile (C₆H₄N₂) to illustrate the coordination potential.

Reactivity of the Carbonitrile Group

The carbonitrile (nitrile) moiety is a highly versatile functional group, renowned for its ability to undergo a wide range of chemical transformations. In this compound, the nitrile group is attached to an sp²-hybridized carbon of the electron-deficient pyridine ring, which influences its electrophilicity and reactivity.

Nucleophilic Addition Reactions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and is susceptible to attack by strong nucleophiles. quimicaorganica.orgquora.com Hard nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can add across the carbon-nitrogen triple bond. This reaction typically proceeds through an intermediate imine anion, which upon aqueous workup undergoes hydrolysis to yield a ketone. This pathway offers a valuable synthetic route to introduce new carbon-carbon bonds and convert the nitrile into a carbonyl functionality, thereby accessing a diverse range of ketone derivatives of the parent molecule. While this is a fundamental reaction of nitriles, the regioselectivity of nucleophilic attack on the pyridine ring itself must also be considered, as hard nucleophiles can sometimes add to the 2- or 4-positions of the ring. quimicaorganica.orgquora.com

| Reagent Type | Example | Intermediate (after addition) | Final Product (after hydrolysis) |

| Grignard Reagent | R-MgX | Imine anion | Ketone |

| Organolithium | R-Li | Imine anion | Ketone |

Cycloaddition Reactions (e.g., [2+3] dipolar cycloadditions)

The nitrile group can participate in cycloaddition reactions, serving as a dipolarophile. A prominent example is the [2+3] dipolar cycloaddition with azides to form tetrazoles. This reaction is a powerful method for synthesizing five-membered nitrogen-containing heterocycles. By treating this compound with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt, it is possible to construct a tetrazole ring fused to the pyridine core. The resulting tetrazolyl-pyridine derivatives are of significant interest in medicinal chemistry due to their common role as bioisosteres for carboxylic acids. While various cycloaddition reactions utilize nitriles to synthesize pyridine rings, the reaction of the nitrile group itself provides a key pathway for further functionalization. researchgate.netrsc.orgacs.orgchemrxiv.org

Hydrolysis, Reduction, and Derivatization Studies of the Nitrile

The carbonitrile group can be readily converted into other important functional groups, namely amides, carboxylic acids, and amines, through hydrolysis and reduction reactions.

Hydrolysis: The hydrolysis of nitriles can be controlled to yield either a primary amide or a carboxylic acid. Partial hydrolysis under mild conditions (e.g., using hydrogen peroxide in a basic medium or controlled acid catalysis) stops at the amide stage, producing 2-(Oxetan-3-yloxy)pyridine-3-carboxamide. More vigorous conditions, such as prolonged heating with strong acid or base, lead to complete hydrolysis, affording 2-(Oxetan-3-yloxy)pyridine-3-carboxylic acid. Kinetic studies on related cyanopyridines have shown that they undergo consecutive hydrolysis first to the corresponding carboxamides and subsequently to the carboxylic acids. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine. This transformation is a cornerstone of synthetic chemistry for introducing aminomethyl groups. Common and effective methods include the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over metal catalysts such as Raney Nickel or platinum oxide. clockss.orgnih.gov These methods would convert this compound into (2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine, a valuable building block for further derivatization.

| Transformation | Reagents and Conditions | Product |

| Partial Hydrolysis | H₂O₂, NaOH / H₂O, EtOH | 2-(Oxetan-3-yloxy)pyridine-3-carboxamide |

| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | 2-(Oxetan-3-yloxy)pyridine-3-carboxylic acid |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | (2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine |

| Reduction | H₂, Raney Ni or PtO₂ | (2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine |

Intermolecular Reaction Pathways and Self-Assembly Tendencies

Beyond covalent bond-forming reactions, the structure of this compound allows for non-covalent intermolecular interactions that can lead to self-assembly, dimerization, or the formation of more complex supramolecular architectures. These interactions are primarily driven by hydrogen bonding, π-π stacking, and dipole-dipole forces.

Dimerization and Oligomerization Studies

While specific studies on the dimerization of this compound are not extensively reported, the behavior of the core pyridine moiety provides a strong basis for predicting its tendencies. High-resolution spectroscopic studies of pyridine itself have identified several forms of weakly-bound dimers, including hydrogen-bonded, T-shaped, and stacked isomers, with the hydrogen-bonded form being the most stable. d-nb.infonih.gov

For this compound, several interactions could promote dimerization:

π-π Stacking: The electron-deficient pyridine rings can stack with one another, an interaction that is common among aromatic systems.

Dipole-Dipole Interactions: The highly polar nitrile group (C≡N) creates a strong local dipole moment, which can align with dipoles of adjacent molecules to form ordered arrays.

Hydrogen Bonding: The pyridine nitrogen is a hydrogen bond acceptor. In the presence of protic solvents or co-formers, it can participate in hydrogen bonding. Studies of co-crystals involving pyridine-4-carbonitrile have demonstrated the formation of defined structures through N···H···O hydrogen bonds. nih.gov

These non-covalent forces could lead to the formation of dimers or larger oligomeric structures in the solid state or in concentrated solutions, influencing the material's physical properties such as melting point, solubility, and crystal morphology.

Host-Guest Interactions in Supramolecular Architectures

The molecular structure of this compound possesses several features that could facilitate its participation in host-guest interactions and the formation of supramolecular architectures. These include the nitrogen atom of the pyridine ring, which can act as a hydrogen bond acceptor, and the electron-rich oxygen atom of the oxetane ring, which can also participate in hydrogen bonding. The nitrile group, with its linear geometry and electron-withdrawing nature, can influence the electronic properties of the pyridine ring and potentially engage in dipole-dipole or other non-covalent interactions.

Potential host-guest interactions could involve the encapsulation of small molecules or ions within a larger host structure where this compound acts as a ligand or a building block. For instance, in the context of metal-organic frameworks (MOFs), the pyridine nitrogen and the nitrile group could coordinate with metal ions, leading to the formation of porous materials capable of encapsulating guest molecules. The oxetane group could influence the packing of the resulting framework and the size and shape of the pores.

The potential for π-π stacking interactions involving the pyridine ring could also play a role in the formation of supramolecular assemblies. The presence of the oxetane substituent would likely modulate these interactions by introducing steric bulk and altering the electronic distribution of the aromatic system.

A summary of potential non-covalent interactions involving this compound is presented in the table below.

| Functional Group | Potential Non-Covalent Interaction | Potential Guest Molecules/Moieties |

| Pyridine Nitrogen | Hydrogen Bonding, Metal Coordination | Protic solvents, Carboxylic acids, Metal ions |

| Cyano Group | Dipole-Dipole, Metal Coordination | Polar molecules, Metal ions |

| Oxetane Oxygen | Hydrogen Bonding | Protic solvents, Lewis acids |

| Pyridine Ring | π-π Stacking | Aromatic molecules |

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound suggests that its reactions can be directed with a high degree of chemo- and regioselectivity under appropriate conditions. The main reactive centers are the pyridine ring, which is susceptible to both electrophilic and nucleophilic attack, the nitrile group, which can undergo hydrolysis, reduction, or cycloaddition reactions, and the strained oxetane ring, which is prone to ring-opening reactions.

Chemoselectivity: In a complex reaction system with multiple reagents, the relative reactivity of these functional groups would determine the outcome. For instance, the nitrile group can be selectively hydrolyzed to a carboxylic acid or an amide under conditions that leave the pyridine and oxetane rings intact. Conversely, the oxetane ring can be selectively opened by strong nucleophiles or under acidic conditions, while the other functional groups remain unchanged. The pyridine ring can be selectively N-oxidized or quaternized at the nitrogen atom.

Regioselectivity: For reactions involving the pyridine ring, the position of substitution will be influenced by the electronic effects of the existing substituents. The electron-withdrawing cyano group at the 3-position and the electron-donating oxetanyloxy group at the 2-position create a specific electronic distribution that will direct incoming electrophiles or nucleophiles to particular positions. For example, electrophilic aromatic substitution would likely be directed to the positions less deactivated by the cyano group, while nucleophilic aromatic substitution would be favored at positions activated by the cyano group.

The table below outlines the potential selective transformations for each functional group within this compound.

| Functional Group | Type of Reaction | Potential Reagents | Potential Product |

| Cyano Group | Hydrolysis | H₂O, H⁺ or OH⁻ | 2-(Oxetan-3-yloxy)pyridine-3-carboxylic acid or -carboxamide |

| Reduction | H₂, Catalyst or NaBH₄ | 2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine | |

| Oxetane Ring | Ring-opening | H⁺/Nu: (e.g., H₂O, ROH) | 3-((3-substituted)-propoxy)pyridine-3-carbonitrile derivatives |

| Pyridine Ring | N-Oxidation | Peroxy acids | This compound N-oxide |

| Electrophilic Substitution | Nitrating or Halogenating agents | Substituted pyridine derivatives | |

| Nucleophilic Substitution | Strong nucleophiles | Substituted pyridine derivatives |

It is important to note that the actual outcomes of these reactions would depend on the specific reaction conditions, including the choice of reagents, solvent, temperature, and catalyst.

Advanced Computational and Theoretical Investigations of 2 Oxetan 3 Yloxy Pyridine 3 Carbonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), are standard for investigating the electronic properties of molecules.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule is critical to its function, and this is determined by its conformational preferences.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions. By calculating the potential energy surface, researchers can identify the most favorable routes from reactants to products, including the high-energy transition states that govern reaction rates.

The synthesis of 2-(Oxetan-3-yloxy)pyridine-3-carbonitrile and related 2-alkoxypyridine-3-carbonitrile derivatives typically involves nucleophilic aromatic substitution (SNAr) or other condensation reactions. researchgate.net Density Functional Theory (DFT) is a common computational method used to model these reaction mechanisms.

Researchers can construct a detailed energy profile for a proposed synthetic pathway. This involves:

Geometry Optimization: Calculating the lowest-energy structure for reactants, intermediates, transition states, and products.

Frequency Analysis: Confirming that reactants and products are true energy minima (no imaginary frequencies) and that transition states are first-order saddle points (exactly one imaginary frequency).

Energy Calculation: Determining the relative energies of each species along the reaction coordinate.

For the synthesis of this compound from a precursor like 2-chloropyridine-3-carbonitrile and oxetan-3-ol (B104164), a computational study would model the deprotonation of the alcohol and the subsequent nucleophilic attack on the pyridine (B92270) ring. The calculated energy barriers (activation energies) would provide a quantitative measure of the reaction's feasibility.

Table 1: Representative Energy Profile Components for a Hypothetical SNAr Reaction Note: The following values are illustrative for a typical SNAr pathway and are not specific to this compound.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Separated 2-chloropyridine-3-carbonitrile and oxetan-3-olate | 0.0 |

| TS1 | Transition state for nucleophilic attack | +15.2 |

| Intermediate | Meisenheimer complex | -5.7 |

| TS2 | Transition state for chloride leaving group departure | +10.8 |

| Products | This compound and chloride ion | -12.4 |

Computational methods can predict the reactivity and selectivity of molecules. Frontier Molecular Orbital (FMO) theory and analysis of the molecular electrostatic potential (MEP) are key tools in this area. ias.ac.insemanticscholar.org

FMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule can predict where reactions are likely to occur. For instance, in an electrophilic attack on the pyridine ring, the reaction would be favored at atoms with a high HOMO coefficient.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule. Red regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-poor areas (positive potential), which are susceptible to nucleophilic attack.

Table 2: Key Computational Descriptors for Predicting Reactivity

| Descriptor | Information Provided | Predicted Role for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Higher energy suggests greater nucleophilicity. |

| LUMO Energy | Electron-accepting ability | Lower energy suggests greater electrophilicity, particularly at the pyridine ring. |

| HOMO-LUMO Gap | Chemical reactivity/stability | A smaller gap generally implies higher reactivity. |

| MEP Map | Sites for electrophilic/nucleophilic attack | Predicts the nitrogen of the nitrile group and pyridine ring as nucleophilic sites, and the carbon atoms of the pyridine ring as electrophilic sites. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Dynamic Behavior and Conformational Flexibility

The dynamic nature of this compound is largely dictated by the interplay between the rigid pyridine ring and the strained, yet flexible, oxetane (B1205548) ring, connected by an ether linkage. This linkage introduces a significant degree of conformational freedom.

Torsional Dynamics: The key dihedral angles around the C-O-C ether bond are expected to be the primary source of flexibility. MD simulations would likely reveal frequent rotational motion around these bonds, allowing the oxetane and pyridine rings to adopt various orientations relative to one another. The energy landscape of these rotations would determine the most populated conformational states.

Oxetane Ring Puckering: The four-membered oxetane ring is not perfectly planar and undergoes a dynamic "puckering" motion. nih.gov The puckering angle can be influenced by the substitution pattern and interactions with the solvent. nih.gov In this molecule, the substitution at the 3-position connects it to the bulky pyridine system, which would likely influence the preferred puckered conformation and the dynamics of its inversion.

Solvation Effects: Interactions in Different Solvent Environments

The solvation of this compound is expected to differ significantly between polar protic solvents (like water) and aprotic or non-polar solvents, owing to its distinct polar and non-polar regions.

Aqueous Solvation: In an aqueous environment, the molecule's behavior is dominated by hydrogen bonding. MD simulations in a water box would elucidate the specific hydration shells around the solute.

Hydrogen Bond Acceptors: The primary hydrogen bond acceptor sites are the nitrogen atom of the pyridine ring, the oxygen atom of the oxetane ring, and the nitrogen atom of the nitrile group. acs.orgnih.govnih.gov The pyridine nitrogen is a well-established strong hydrogen bond acceptor. acs.orgnih.gov The oxetane oxygen, due to the ring strain exposing its lone pairs, is also a potent hydrogen bond acceptor, often more so than in acyclic ethers. nih.govacs.org The nitrile nitrogen can also participate in hydrogen bonding, albeit typically weaker.

Hydration Structure: Simulations would likely show a structured arrangement of water molecules around these acceptor sites. The strength and lifetime of these hydrogen bonds could be quantified to understand the extent of solvation at each site. It has been shown in simulations of similar molecules that water can form stable, interconnected networks around such solutes. researchgate.net The presence of water can, in turn, influence the conformation of the solute itself. nih.gov

Solvation in Aprotic/Non-polar Solvents: In solvents incapable of donating hydrogen bonds, the solvation structure would be dictated by weaker van der Waals and dipole-dipole interactions.

Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative oxygen and nitrogen atoms. In polar aprotic solvents (e.g., DMSO, acetone), these dipolar regions would orient the solvent molecules.

Hydrophobic Interactions: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic solvents. In non-polar solvents (e.g., hexane), the molecule might exhibit a tendency to self-associate to minimize unfavorable interactions between its polar parts and the non-polar environment.

Hypothetical Molecular Dynamics Simulation Parameters and Expected Results

To provide a clearer picture of what a molecular dynamics study would entail, the following tables outline typical simulation parameters and expected quantitative outcomes. These are hypothetical values based on studies of analogous compounds.

Table 1: Representative Parameters for MD Simulation Setup

| Parameter | Value/Condition | Rationale |

| Force Field | AMBER, CHARMM, or OPLS | Commonly used and well-parameterized for small organic molecules. |

| Solvent Model | TIP3P or SPC/E (for water) | Standard explicit water models for simulating aqueous solutions. researchgate.net |

| System Size | ~5000-10000 solvent molecules | Sufficient to minimize boundary artifacts and simulate bulk solvent behavior. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for studying solution-phase dynamics. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100-500 nanoseconds (ns) | Adequate timescale to sample significant conformational changes and solvation dynamics. |

Table 2: Predicted Quantitative Results from MD Simulations

| Metric | Predicted Value/Observation | Significance |

| RMSD of Solute | Fluctuations between 1.5 - 3.0 Å | Indicates conformational flexibility, primarily due to ether linkage rotation. mdpi.com |

| Hydrogen Bond Lifetimes (in water) | Pyridine-N···H-O: ~5-10 psOxetane-O···H-O: ~3-7 psNitrile-N···H-O: ~1-3 ps | Quantifies the stability of interactions with water, highlighting the pyridine nitrogen as the strongest hydration site. acs.org |

| Radial Distribution Function (g(r)) | Sharp first peak for water oxygen around N(pyridine) at ~2.8 Å | Demonstrates a well-defined first solvation shell and strong ordering of water molecules. researchgate.netscispace.com |

| Dihedral Angle Distribution (C-O-C-C) | Multiple peaks indicating several stable rotameric states | Reveals the preferred conformations of the molecule in solution. |

Methodological Aspects of Structural Characterization of 2 Oxetan 3 Yloxy Pyridine 3 Carbonitrile

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid, providing detailed insights into bond lengths, bond angles, and torsional angles.

The initial and often most challenging step in the single-crystal X-ray diffraction of 2-(Oxetan-3-yloxy)pyridine-3-carbonitrile is the cultivation of a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents.

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The resulting diffraction pattern is collected by a detector. The data processing involves indexing the diffraction spots to determine the unit cell parameters and the crystal system. For analogous pyridine (B92270) derivatives, various crystal systems, including monoclinic and triclinic, have been observed. nih.gov

The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². For organic molecules like this compound, all non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Table 1: Representative Crystallographic Data for a Related Pyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.4941 (13) |

| b (Å) | 6.4512 (18) |

| c (Å) | 10.123 (3) |

| α (°) | 81.273 (3) |

| β (°) | 87.060 (3) |

| γ (°) | 86.247 (3) |

| Volume (ų) | 289.22 (14) |

| Z | 1 |

Note: Data for pyridine-2,4-dicarboxylic acid–S-serine (1/1) cocrystal, presented for illustrative purposes. nih.gov

The crystal packing of this compound would be dictated by a variety of intermolecular forces. The nitrogen atom of the pyridine ring and the nitrile group are potential hydrogen bond acceptors, while the aromatic C-H groups can act as weak hydrogen bond donors. In the absence of strong hydrogen bond donors within the molecule itself, weak C—H⋯N and C—H⋯O interactions are likely to play a significant role in the crystal packing. nih.gov

The analysis of these interactions is crucial for understanding the supramolecular assembly. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified and color-coded, providing a clear picture of the hydrogen bonding and other interactions.

For instance, in related structures of pyridine-3-carbonitrile (B1148548) complexes, weak C—H⋯N interactions have been observed to link molecules into specific arrangements, such as columns. nih.gov The presence of the oxetane (B1205548) ring introduces an ether oxygen which can also participate in hydrogen bonding, further influencing the crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state characterization of organic molecules. Different polymorphs can exhibit distinct physical properties. While no specific polymorphs of this compound have been reported, studies on related cyanopyridine derivatives have revealed the existence of polymorphism in their co-crystals. d-nb.info The investigation for polymorphism would typically involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids by techniques such as powder X-ray diffraction (PXRD).

Co-crystallization is another important aspect, where the target molecule is crystallized with a second component (a co-former) to form a new crystalline phase with modified properties. Pyridine derivatives are known to form co-crystals with various co-formers, particularly dicarboxylic acids, through robust hydrogen bonding between the carboxylic acid and the pyridine nitrogen. mdpi.comresearchgate.netrsc.orgrsc.org Such studies on this compound could be employed to modulate its solid-state properties.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to probe conformational details.

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups in this compound. The vibrational frequencies of the molecule are sensitive to its electronic structure and environment. A key vibrational mode for this compound would be the C≡N stretching of the nitrile group, which is expected to appear as a sharp and intense band in the region of 2200-2240 cm⁻¹. For pyridine-3-carbonitrile, this band is observed around 2234-2238 cm⁻¹. nih.gov

Other characteristic vibrations include the C-O-C stretching modes of the ether linkage and the oxetane ring, typically found in the 1250-1000 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands between 1600 and 1400 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic oxetane ring would be observed above 3000 cm⁻¹ and between 3000-2800 cm⁻¹, respectively.

Density Functional Theory (DFT) calculations are often employed to predict the vibrational spectra of molecules. These theoretical calculations can aid in the assignment of the experimentally observed bands to specific vibrational modes. nih.gov

Table 2: Predicted Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Pyridine) | Stretching | 3100 - 3000 |

| C-H (Oxetane) | Stretching | 3000 - 2850 |

| C≡N (Nitrile) | Stretching | 2240 - 2220 |

| C=C, C=N (Pyridine) | Ring Stretching | 1600 - 1400 |

| C-O-C (Ether & Oxetane) | Asymmetric Stretching | 1250 - 1050 |

| C-O (Oxetane) | Ring Puckering | ~900 |

Note: These are generalized predictions based on data for related functional groups.

Raman spectroscopy is a complementary technique to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the pyridine ring, often referred to as the "ring breathing" mode, would be expected to produce a strong Raman signal.

The C≡N stretching vibration is also Raman active and can provide confirmatory evidence for the presence of the nitrile group. Furthermore, Raman spectroscopy can be a valuable tool for studying the crystallinity of the sample. The sharpness and intensity of the Raman bands can provide information about the degree of crystalline order. In studies of polymorphism, Raman spectroscopy can often distinguish between different crystalline forms due to subtle shifts in the vibrational frequencies caused by differences in the crystal lattice environment. Computational studies can also predict Raman activities, aiding in the interpretation of the experimental spectrum. nih.gov

Potential Applications and Functionalization Pathways in Advanced Chemical Research

Role as a Versatile Synthetic Building Block

The reactivity of the nitrile group and the pyridine (B92270) ring, coupled with the potential for ring-opening of the oxetane (B1205548) moiety, makes 2-(Oxetan-3-yloxy)pyridine-3-carbonitrile a valuable precursor in organic synthesis.

The pyridine-3-carbonitrile (B1148548) scaffold is a well-established starting point for the synthesis of various fused heterocyclic systems. The nitrile group can participate in cyclization reactions to construct adjacent rings, leading to compounds with diverse biological and photophysical properties. For instance, reaction with arylidene malononitrile (B47326) can lead to the formation of isoquinoline (B145761) derivatives. nih.gov Furthermore, functionalization of the pyridine ring, followed by intramolecular cyclization involving the nitrile group, can yield pyrido[2,3-d]pyrimidine (B1209978) and 1,8-naphthyridine (B1210474) skeletons. nih.govnih.gov

The presence of the 2-(oxetan-3-yloxy) substituent can influence the electronic properties of the pyridine ring, potentially modulating the reactivity and outcome of these cyclization reactions. Moreover, the oxetane ring itself can be a handle for further diversification of the resulting heterocyclic systems.

| Starting Material | Reagent/Condition | Resulting Heterocyclic System | Potential Significance |

|---|---|---|---|

| This compound | Arylidene malononitrile, Pyridine, Reflux | Isoquinoline derivative | Core structure in various natural products and pharmaceuticals |

| Functionalized this compound (e.g., 6-amino derivative) | Ethyl acetoacetate, Acetic anhydride, or Formic acid | Pyrido[2,3-d]pyrimidine derivative | Scaffold for antitumor agents and antiviral compounds |

| Functionalized this compound (e.g., 6-amino derivative) | Malononitrile | 1,8-Naphthyridine derivative | Structural motif in alkaloids and bioactive molecules |

Beyond the synthesis of fused heterocycles, this compound can serve as a key intermediate in more extensive synthetic routes. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a versatile anchor point for the introduction of other functional groups or for coupling with other molecules. researchgate.net These transformations are fundamental in the synthesis of pharmaceuticals and other complex organic molecules. nih.gov

The oxetane ring offers a unique point of modification. Its ring can be opened under various conditions (acidic, basic, or with nucleophiles) to introduce a 1,3-diol functionality, which can be further elaborated. magtech.com.cntandfonline.comacs.org This allows for the construction of complex side chains with defined stereochemistry, a valuable feature in medicinal chemistry.

| Functional Group Transformation | Potential Reagents | Resulting Functionality | Application in Multi-Step Synthesis |

|---|---|---|---|

| Nitrile Hydrolysis | Acid or Base | Carboxylic Acid or Amide | Formation of esters, amides, or further coupling reactions. |

| Nitrile Reduction | Reducing agents (e.g., LiAlH4) | Primary Amine | Introduction of nitrogen-containing functionalities, amide bond formation. |

| Oxetane Ring-Opening | Nucleophiles (e.g., Grignard reagents, organolithiums), Acids | 1,3-Diol derivatives | Elaboration of side chains with controlled stereochemistry. |

Exploration in Materials Science

The distinct electronic and structural features of this compound suggest its potential utility in the development of advanced materials with tailored properties.

The oxetane ring is a known monomer for ring-opening polymerization (ROP), which can lead to the formation of polyethers. radtech.orgontosight.airsc.orgacs.orgrsc.org The resulting polyether would possess pendant pyridine-3-carbonitrile groups, which could impart specific properties to the polymer, such as thermal stability, and provide sites for post-polymerization modification.

Furthermore, the nitrile group can be a precursor for the synthesis of polyamides. For instance, hydrolysis of the nitrile to a carboxylic acid would yield a monomer that could be polymerized with a diamine. Alternatively, reduction to an amine would provide a monomer for polymerization with a dicarboxylic acid. kpi.uanih.govyoutube.comchemguide.co.uk The presence of the oxetane-containing side chain could influence the polymer's solubility, flexibility, and thermal properties.

Pyridine-3-carbonitrile derivatives are recognized as promising scaffolds for fluorescent materials, particularly in the development of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). frontiersin.orgnih.gov The combination of an electron-donating group with the electron-accepting pyridine-carbonitrile core is a common design strategy for such materials. The 2-(oxetan-3-yloxy) group could act as a weak electron-donating group and also influence the solid-state packing of the molecules, which is crucial for their performance in devices.

Moreover, pyridine-based compounds are extensively studied as electron transport materials in OLEDs due to their inherent electron-deficient nature. The nitrile group further enhances this electron-accepting character. Therefore, derivatives of this compound could be investigated as potential electron transport materials.

Similarly, the molecule could be a building block for Covalent Organic Frameworks (COFs). The nitrile groups could potentially undergo trimerization to form triazine linkages, a common strategy for COF synthesis. Alternatively, the pyridine ring and nitrile group could be functionalized with other reactive groups suitable for COF formation.

| Application Area | Key Functional Group | Potential Role of this compound | Anticipated Properties of Resulting Material |

|---|---|---|---|

| Polymer Synthesis | Oxetane | Monomer for ring-opening polymerization to form polyethers. | Functionalized polymer with pendant pyridine-carbonitrile groups. |

| Polymer Synthesis | Nitrile (after conversion) | Precursor to monomers for polyamide synthesis. | Polyamide with unique side-chain functionalities. |

| Optoelectronic Materials | Pyridine-3-carbonitrile | Scaffold for fluorophores (e.g., TADF emitters). | Efficient light emission in OLEDs. |

| Optoelectronic Materials | Pyridine-3-carbonitrile | Precursor for electron transport materials. | Improved electron mobility in electronic devices. |

| Porous Materials | Pyridine | Linker for Metal-Organic Frameworks (MOFs). | Crystalline materials with tunable porosity for gas storage or catalysis. |

| Porous Materials | Nitrile | Building block for Covalent Organic Frameworks (COFs). | Robust, porous materials for separation or sensing applications. |

Application in Catalysis Research

The pyridine scaffold is a cornerstone in the design of ligands for various catalytic transformations. consensus.appresearchgate.net The presence of a nitrogen atom with a lone pair of electrons allows for coordination to a wide range of transition metals, influencing their reactivity and selectivity. wikipedia.orgresearchgate.net The specific substitution pattern of this compound offers distinct electronic and steric properties that can be exploited in both transition metal catalysis and organocatalysis.

The pyridine moiety is a well-established ligand in transition metal catalysis, capable of stabilizing metal centers and modulating their catalytic activity. researchgate.netnih.gov The this compound framework can be envisioned as a monodentate or potentially a bidentate ligand. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the nitrile group and the ether oxygen of the oxetane ring could engage in secondary interactions.

In the context of ligand design, the oxetane group is particularly noteworthy. It is a compact, polar, and sp³-rich motif that can improve the physicochemical properties of a molecule, such as solubility and metabolic stability, which are advantageous for catalyst performance and recovery. nih.govnih.gov The incorporation of the oxetane can also introduce specific steric bulk and conformational rigidity, which are crucial for achieving high stereoselectivity in asymmetric catalysis. utexas.edu

Furthermore, pyridine derivatives themselves can act as organocatalysts for a variety of chemical transformations. consensus.app The basicity of the pyridine nitrogen, modulated by the electron-withdrawing nitrile group, could be harnessed in base-catalyzed reactions.

Table 1: Potential Catalytic Applications of Ligands Derived from this compound

| Catalytic System | Potential Role of the Compound | Relevant Structural Features |

| Transition Metal Catalysis | Monodentate or bidentate ligand | Pyridine nitrogen for metal coordination; Nitrile and ether oxygen for secondary interactions |

| Asymmetric Catalysis | Chiral ligand backbone | The oxetane moiety can be a site for introducing chirality |

| Organocatalysis | Base catalyst | The basic pyridine nitrogen |

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities, thereby serving as a precursor to more complex, catalytically active species. For instance, the nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open pathways to new classes of ligands and catalysts.

One notable transformation is the conversion of the nitrile to an amidine. Pyridyl-amidine ligands have shown promise in nickel-catalyzed cross-coupling reactions. The synthesis of such ligands often starts from the corresponding cyanopyridine. This suggests a direct pathway for converting this compound into a novel ligand for cross-coupling and other transition-metal-catalyzed reactions.

The synthesis of polysubstituted pyridines, which are important in catalysis, can be achieved through multicomponent reactions involving malononitrile, showcasing the utility of the nitrile functionality in constructing complex molecular architectures. rsc.org

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to construct well-defined molecular assemblies. The structural features of this compound, including its potential for hydrogen bonding and π-stacking, make it an interesting candidate for the rational design of supramolecular structures.

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. Hydrogen bonding is a powerful tool in this regard. mdpi.com The this compound molecule possesses several potential hydrogen bond acceptors: the pyridine nitrogen, the nitrile nitrogen, and the ether oxygen of the oxetane.

The pyridine nitrogen is a well-known hydrogen bond acceptor. acs.org The nitrile group can also participate in C-H···N hydrogen bonds. The oxygen atom of the oxetane ring adds another potential site for hydrogen bonding. The interplay of these acceptor sites, along with potential weak C-H···O and C-H···π interactions, could lead to the formation of predictable and robust supramolecular synthons. researchgate.netuni-regensburg.deresearchgate.net The ability to form diverse hydrogen bonding motifs is crucial for controlling the packing of molecules in the solid state and for the construction of novel crystalline materials. mdpi.comnih.gov

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Hydrogen Bond Donor | Hydrogen Bond Acceptor in the Compound |

| O-H, N-H | Pyridine Nitrogen |

| O-H, N-H | Nitrile Nitrogen |

| O-H, N-H | Oxetane Oxygen |

| C-H | Pyridine Nitrogen, Nitrile Nitrogen, Oxetane Oxygen |

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. mdpi.com The design of hosts often relies on a combination of shape complementarity and specific non-covalent interactions. Pyridine-containing macrocycles and cleft-like molecules have been successfully employed as hosts for the recognition of various guests. nih.govresearchgate.netnih.gov

The rigid framework of the pyridine ring combined with the three-dimensional nature of the oxetane substituent could be exploited in the design of novel host molecules. By incorporating this compound into larger macrocyclic or cage-like structures, cavities with specific sizes and electronic properties could be created. The pyridine nitrogen and the nitrile group could act as binding sites for guests capable of hydrogen bonding or electrostatic interactions. Porphyrin-based molecular squares containing pyridine ligands have demonstrated strong host-guest complex formation, highlighting the potential of such systems. northwestern.edu

Furthermore, the unique electronic properties of the pyridine-3-carbonitrile system could be utilized in the development of molecular recognition probes, where the binding of a guest molecule would lead to a measurable change in a physical property, such as fluorescence or a shift in an NMR signal.

Future Research Directions and Emerging Paradigms for 2 Oxetan 3 Yloxy Pyridine 3 Carbonitrile

Integration with Flow Chemistry and Automated Synthesis Platforms

Automated synthesis platforms, often coupled with flow reactors, represent the next frontier. These systems can autonomously explore a wide range of reaction parameters—such as temperature, residence time, and reagent stoichiometry—to rapidly identify optimal conditions. For the synthesis of 2-(Oxetan-3-yloxy)pyridine-3-carbonitrile, this could involve the optimization of the nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyridine-3-carbonitrile and oxetan-3-ol (B104164). An automated platform could screen various bases, solvents, and temperature profiles to maximize yield and purity while minimizing reaction time. uchicago.edu This approach not only accelerates process development but also generates large datasets that can be used to refine predictive reaction models.

Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area, potential for hotspots. | High surface-area-to-volume ratio, excellent thermal control. |

| Safety | Large volumes of reagents and solvents pose risks. | Small reactor volumes minimize risk of runaway reactions. |

| Scalability | Often requires complete re-optimization ("scaling up"). | Achieved by running the system for a longer duration ("scaling out"). |

| Process Control | Manual or semi-automated control over parameters. | Precise, automated control over all reaction variables. |

| Integration | Difficult to couple multiple reaction and workup steps. | Modular design allows for seamless multi-step sequences. uc.pt |

Exploration of Photoredox and Electrochemistry in Synthesis and Functionalization

Modern synthetic chemistry is increasingly leveraging single-electron transfer (SET) processes, driven by photoredox catalysis and electrochemistry, to forge chemical bonds under exceptionally mild conditions. These techniques open up new avenues for the synthesis and functionalization of the this compound core.

Photoredox catalysis , which uses visible light to activate a photocatalyst, enables the generation of radical intermediates that can participate in a wide array of chemical transformations. researchgate.net For instance, this approach could be used to functionalize the oxetane (B1205548) ring. Research has shown that photoredox methods are effective for the radical functionalization of benzylic oxetanes, suggesting that similar strategies could be applied to generate and trap radical intermediates derived from the this compound structure. escholarship.org This could lead to novel C-C bond formations, such as carbohydroxylation or aminohydroxylation, at positions that are inaccessible through traditional ionic pathways. nih.gov